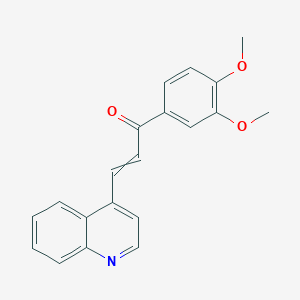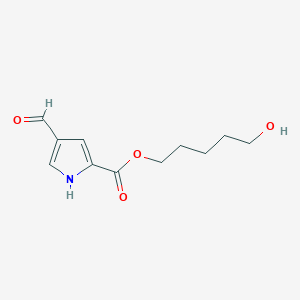![molecular formula C53H52Br2 B12620724 2,7-Bis[2-(4-bromophenyl)-1-phenylethenyl]-9,9-dihexyl-9H-fluorene CAS No. 920268-39-9](/img/structure/B12620724.png)
2,7-Bis[2-(4-bromophenyl)-1-phenylethenyl]-9,9-dihexyl-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Bis[2-(4-bromophenyl)-1-phenylethenyl]-9,9-dihexyl-9H-fluorene is a complex organic compound with a molecular formula of C53H52Br2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis[2-(4-bromophenyl)-1-phenylethenyl]-9,9-dihexyl-9H-fluorene typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-bromobenzaldehyde: This is achieved through the bromination of benzaldehyde using bromine in the presence of a catalyst.
Synthesis of 4-bromostyrene: 4-bromobenzaldehyde is then converted to 4-bromostyrene via a Wittig reaction.
Formation of the fluorene core: The fluorene core is synthesized through a Friedel-Crafts alkylation reaction involving 9,9-dihexylfluorene and 4-bromostyrene.
Final coupling: The final step involves the coupling of the fluorene core with 4-bromostyrene using a palladium-catalyzed Suzuki coupling reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Bis[2-(4-bromophenyl)-1-phenylethenyl]-9,9-dihexyl-9H-fluorene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives
Applications De Recherche Scientifique
2,7-Bis[2-(4-bromophenyl)-1-phenylethenyl]-9,9-dihexyl-9H-fluorene has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transport properties.
Materials Science: Employed in the synthesis of novel polymers and copolymers for advanced material applications.
Biological Research: Investigated for its potential use in bioimaging and as a photosensitizer in photodynamic therapy.
Mécanisme D'action
The mechanism of action of 2,7-Bis[2-(4-bromophenyl)-1-phenylethenyl]-9,9-dihexyl-9H-fluorene involves its interaction with molecular targets through π-π stacking and van der Waals interactions. These interactions facilitate the compound’s incorporation into polymer matrices and its function as an electron transporter in electronic devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(4-bromophenyl)ethane: Similar in structure but lacks the fluorene core, making it less effective in electronic applications.
2,2’-[(4-Bromophenyl)methylene]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one): Shares the bromophenyl groups but differs in the core structure, leading to different chemical properties.
Uniqueness
2,7-Bis[2-(4-bromophenyl)-1-phenylethenyl]-9,9-dihexyl-9H-fluorene is unique due to its combination of the fluorene core with bromophenyl groups, providing a balance of rigidity and flexibility that enhances its performance in electronic applications .
Propriétés
Numéro CAS |
920268-39-9 |
|---|---|
Formule moléculaire |
C53H52Br2 |
Poids moléculaire |
848.8 g/mol |
Nom IUPAC |
2,7-bis[2-(4-bromophenyl)-1-phenylethenyl]-9,9-dihexylfluorene |
InChI |
InChI=1S/C53H52Br2/c1-3-5-7-15-33-53(34-16-8-6-4-2)51-37-43(49(41-17-11-9-12-18-41)35-39-21-27-45(54)28-22-39)25-31-47(51)48-32-26-44(38-52(48)53)50(42-19-13-10-14-20-42)36-40-23-29-46(55)30-24-40/h9-14,17-32,35-38H,3-8,15-16,33-34H2,1-2H3 |
Clé InChI |
PPYURTBIIPGVPW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1(C2=C(C=CC(=C2)C(=CC3=CC=C(C=C3)Br)C4=CC=CC=C4)C5=C1C=C(C=C5)C(=CC6=CC=C(C=C6)Br)C7=CC=CC=C7)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


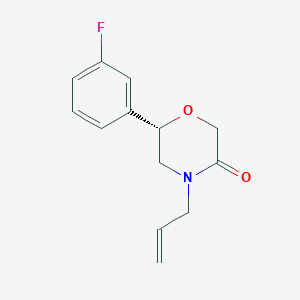
![2-Aminopyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione](/img/structure/B12620658.png)
![5-({4-[(4-Fluorophenyl)methyl]piperidin-1-yl}acetyl)pyridin-2(1H)-one](/img/structure/B12620662.png)
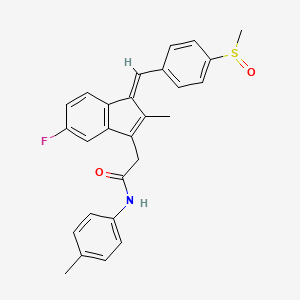
![8-Methoxy-2-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B12620670.png)
![6-Methyl-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione](/img/structure/B12620676.png)
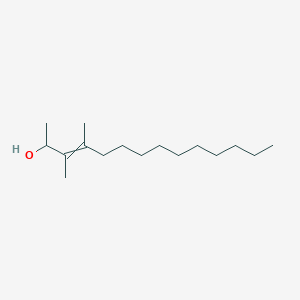
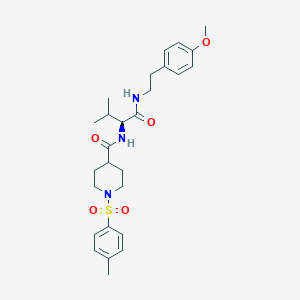
![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine](/img/structure/B12620699.png)
![3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B12620714.png)
